N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C16H14N6O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-oxo-3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H14N6O2S/c23-14(4-6-20-15(24)12-9-17-7-8-19-12)22-16-21-13(10-25-16)11-3-1-2-5-18-11/h1-3,5,7-10H,4,6H2,(H,20,24)(H,21,22,23) |
InChI Key |
BOYNCAVFQXHITL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thioamides with α-Halo Ketones
The thiazole ring is constructed via the Hantzsch thiazole synthesis , where a thioamide reacts with an α-halo ketone. For 4-(pyridin-2-yl)-1,3-thiazol-2-amine:
-
Thiourea derivative : Prepared by reacting 2-aminopyridine with carbon disulfide in ethanol.
-
α-Bromoacetophenone derivative : Bromination of 2-acetylpyridine using HBr/H2O2.
Reaction Conditions :
Mechanism :
Thiourea attacks the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to form the thiazole ring.
Alternative Route: Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
-
Reactants : 2-Aminopyridine, ethyl bromopyruvate, thiourea
-
Conditions : 150°C, 20 minutes, solvent-free
Preparation of 3-Oxo-Propyl Linker
Michael Addition Approach
The 3-oxo-propyl spacer is introduced via a Michael addition between acryloyl chloride and ammonia:
-
Acryloyl chloride treated with aqueous NH3 forms 3-aminopropanamide.
Optimization :
Reductive Amination
Alternative method using reductive amination:
-
3-Oxopropanal condensed with ammonium acetate.
-
Reduction with NaBH4 yields 3-aminopropanol.
Advantages : Higher purity (98% by HPLC).
Coupling of Pyrazine-2-Carboxamide with 3-Oxo-Propyl-Thiazolamine
Carbodiimide-Mediated Amide Bond Formation
Step 1 : Activation of pyrazine-2-carboxylic acid:
Step 2 : Reaction with 3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propylamine:
Characterization :
One-Pot Coupling Using T3P®
T3P® (Propylphosphonic anhydride) enhances efficiency:
Optimization Challenges and Solutions
Steric Hindrance at Thiazole C-2 Position
The bulky pyridin-2-yl group at C-4 of the thiazole impedes nucleophilic attack. Mitigation strategies:
Oxidative Degradation of 3-Oxo Moiety
The ketone group is prone to oxidation during storage:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| EDCl/HOBt | 65 | 98 | 24 | 120 |
| T3P®-Mediated | 82 | 99.5 | 6 | 95 |
| Microwave-Assisted | 78 | 97 | 2 | 150 |
Key Insight : T3P® offers the best balance of yield and cost-efficiency.
Scale-Up and Industrial Feasibility
Continuous Flow Synthesis
Adoption of microreactor technology for the thiazole formation step:
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly for targeting specific biological pathways and molecular targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Thiazole and Pyridine/Pyrazine Moieties
Key Observations :
- Thiazole vs. Triazole : Replacement of the thiazole ring with triazole (e.g., in ) introduces additional hydrogen-bonding sites, enhancing interactions with enzymatic targets .
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives () exhibit improved pharmacokinetic profiles due to increased solubility, whereas carboxamides (Target) may offer better membrane permeability .
- Pyrazine vs. Pyridine : Pyrazine rings (Target, ) provide electron-deficient aromatic systems, favoring π-stacking interactions, while pyridine derivatives () are more basic, influencing target binding .
Structure-Activity Relationship (SAR) Trends
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) enhance antioxidant activity but may reduce bioavailability .
- Linker Flexibility : The 3-oxopropyl chain in the Target allows conformational adaptability, similar to the piperazine linkers in , which are critical for binding to deep enzymatic pockets .
Biological Activity
N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C16H14N6O2S
- Molecular Weight : 354.388 g/mol
- Structure : The compound features a pyrazine core linked to a thiazole and pyridine moiety, which are known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Research indicates that derivatives of pyrazine compounds, including this compound, exhibit potent anticancer properties. A study highlighted that compounds with similar structures showed IC50 values ranging from 3.19 to 10.74 µM against various cancer cell lines, including HCT116 and BEL-7402, indicating their potential as effective anticancer agents .
2. Antibacterial and Antifungal Properties
The compound has shown promising antibacterial and antifungal activities. Pyrazine derivatives have been documented to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, modifications in the pyrazine structure have led to enhanced activity against resistant strains of bacteria .
3. Anti-inflammatory Effects
Studies have demonstrated that this compound can modulate inflammatory pathways. In vitro assays revealed that related compounds significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a selective inhibitor for various enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels in cells, contributing to its anticancer and anti-inflammatory effects.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrazine-thiazole hybrids, including N-(3-oxo...) against the MCF-7 breast cancer cell line. The results indicated that these compounds exhibited IC50 values comparable to standard chemotherapeutics like Adriamycin, demonstrating their potential for further development .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of a related compound in a model of acute inflammation induced by LPS in mice. The treatment led to a significant reduction in pro-inflammatory cytokines and tissue damage markers, supporting its therapeutic potential in inflammatory conditions .
Comparative Analysis of Biological Activities
Q & A
Q. What are the optimal synthetic pathways for N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the thiazole-pyridine core (e.g., coupling pyridin-2-yl-thiazole with a β-ketoamide intermediate).
- Amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) under anhydrous DMF at 60°C for 18 hours .
- Purification via recrystallization or column chromatography to isolate the final product .
Critical parameters include solvent choice (e.g., ethanol for reflux), temperature control (±2°C), and reaction time optimization to minimize side products .
Q. How is the compound structurally characterized to confirm purity and identity?
Methodological Answer: Key analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks, particularly the pyrazine and thiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Methodological Answer: Contradictions in biological assays (e.g., inconsistent IC₅₀ values in kinase inhibition studies) require:
- Orthogonal assays : Validate activity using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm target binding .
- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., pyridin-2-yl vs. pyridin-4-yl) to isolate pharmacophoric contributions .
Q. What computational strategies are recommended for predicting the compound’s mechanism of action?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PARP-1 or MAP kinases, focusing on hydrogen bonding with the pyrazine carboxamide .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess residence time and conformational flexibility .
- Quantum Mechanical (QM) calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity or charge-transfer interactions .
Experimental Design Challenges
Q. How to design a robust protocol for evaluating the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- In vitro assays :
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms via luminescent assays .
- In vivo PK : Administer intravenously/orally to rodents, with serial blood sampling for LC-MS/MS quantification. Calculate AUC, Cmax, and half-life .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) for autoradiography studies .
Q. What strategies mitigate solubility issues during in vitro testing?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH adjustment : Prepare buffers at pH 6–7 to stabilize the protonation state of the pyrazine-thiazole system .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers for sustained release in cell culture .
Research Limitations and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
